2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester typically involves the esterification of maleic acid with oxybis(methyl-2,1-ethanediyl) alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to undergo ester hydrolysis, oxidation, and other chemical reactions .
Comparison with Similar Compounds
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester can be compared with similar compounds such as:
Diethyl maleate: Another ester of maleic acid, but with ethyl groups instead of oxybis(methyl-2,1-ethanediyl) groups.
Dimethyl maleate: Similar to diethyl maleate but with methyl groups.
Dipropylene glycol diacrylate: An ester with similar functional groups but different molecular structure.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to other maleic acid esters .
Properties
CAS No. |
71606-02-5 |
---|---|
Molecular Formula |
C14H18O9 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
4-[1-[2-(3-carboxyprop-2-enoyloxy)propoxy]propan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H18O9/c1-9(22-13(19)5-3-11(15)16)7-21-8-10(2)23-14(20)6-4-12(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
XSJSRSGQYKKGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.